molecular formula C11H15N3O4S B2934430 1-Methyl-4-[(3-nitrophenyl)sulfonyl]piperazine CAS No. 453562-01-1

1-Methyl-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No. B2934430
Key on ui cas rn: 453562-01-1
M. Wt: 285.32
InChI Key: DIVBSLFLEUQVSP-UHFFFAOYSA-N
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Patent
US08642624B2

Procedure details

A mixture of 3-nitrobenzenesulfonyl chloride (664 mg, 3.0 mmol) and methylpiperazine (600 mg, 6.0 mmol) in EtOH was stirred for 2 h at RT. The reaction was concentrated and triturated in Et2O to yield a yellowish solid, 3-[(4-methylpiperazinyl) sulfonyl]-1-nitrobenzene, and was used in next step without further purification.
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([S:10](Cl)(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[CH3:14][N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>CCO>[CH3:14][N:15]1[CH2:20][CH2:19][N:18]([S:10]([C:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=[CH:8][CH:7]=2)(=[O:12])=[O:11])[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
664 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
600 mg
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
triturated in Et2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CCN(CC1)S(=O)(=O)C=1C=C(C=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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